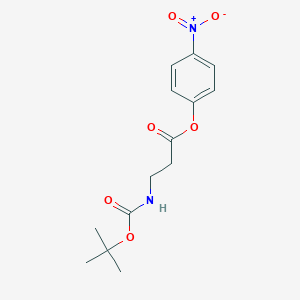

Boc-beta-alanine 4-nitrophenyl ester

Beschreibung

Significance in Organic Synthesis and Chemical Biology

The importance of Boc-beta-alanine 4-nitrophenyl ester in organic synthesis and chemical biology is multifaceted. It serves as a crucial building block, particularly in the synthesis of peptides and peptidomimetics. chemimpex.com The beta-alanine (B559535) structure provides a unique spacing and conformational flexibility to synthetic peptides, which can be critical for biological activity. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions. organic-chemistry.org This stability allows for selective chemical modifications at other parts of a molecule without affecting the protected amine. chemimpex.com

In the field of chemical biology, this compound is utilized in bioconjugation techniques. chemimpex.comchemimpex.com Bioconjugation involves the linking of molecules to biomolecules such as proteins or nucleic acids. The activated ester of this compound can react with amine groups on these biomolecules, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This process is essential for creating tools to study biological systems, such as fluorescently labeled proteins or drug-antibody conjugates. chemimpex.com Furthermore, its role as an intermediate in the synthesis of fine chemicals and agrochemicals highlights its broader utility in the chemical industry. chemimpex.com

Role as an Activated Ester in Amide Bond Formation

The primary function of this compound in synthesis is to facilitate the formation of amide bonds. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of biologically active molecules and pharmaceuticals. nih.gov Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures, which are incompatible with sensitive biological molecules.

To overcome this, carboxylic acids are converted into more reactive forms, known as activated esters. This compound is an example of such an activated ester. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion. This activation makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The reaction proceeds under mild conditions, leading to the efficient formation of a new amide bond and the release of 4-nitrophenolate (B89219). The Boc protecting group on the beta-alanine ensures that the nitrogen atom of the reagent itself does not undergo unwanted side reactions. organic-chemistry.org

Research Trajectories and Multidisciplinary Applications

The versatile reactivity and structural features of this compound have led to its application across multiple scientific disciplines. Its most prominent use is in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating custom peptides with specific sequences and functions for drug development and biochemical studies. chemimpex.comchemimpex.com

Beyond peptide synthesis, its applications include:

Drug Delivery Systems: The compound is used to design prodrugs. By linking a therapeutic agent to a carrier molecule via the beta-alanine linker, the bioavailability and delivery of the drug can be improved. chemimpex.com

Bioconjugation: It is a key reagent for attaching biomolecules to surfaces or other molecules, a critical process in the development of diagnostics, targeted therapies, and biomaterials. chemimpex.comchemimpex.com

Analytical Chemistry: It functions as a derivatizing reagent in analytical methods, helping to identify and quantify amino acids and peptides in complex mixtures. chemimpex.comchemimpex.com

Neuroscience Research: The compound can be utilized in studies related to neurotransmitter function, aiding in the synthesis of probes and molecules to understand neurological pathways. chemimpex.com

Enzyme Inhibition Studies: It is employed in the synthesis of enzyme inhibitors, which are crucial for understanding enzyme mechanisms and developing new therapeutic agents. chemimpex.com

The compound's favorable properties, such as high reactivity and compatibility with various reaction conditions, position it as a key player in advancing research and development in medicinal chemistry and related fields. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGYJVVBTUENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400277 | |

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17547-09-0 | |

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Preparation and Activation Chemistry of Boc-beta-alanine 4-nitrophenyl ester

The utility of this compound in synthesis is directly related to the chemical properties of its 4-nitrophenyl ester group, which serves as an activated form of a carboxylic acid.

The synthesis of p-nitrophenyl esters, such as this compound, is a well-established method for activating the carboxyl group of an N-protected amino acid. The general principle involves a condensation reaction between the N-protected amino acid (Boc-β-Ala-OH) and 4-nitrophenol (B140041). This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the removal of a water molecule and form the ester bond. The use of such active esters is a foundational technique in peptide chemistry. ekb.egias.ac.in

The reaction proceeds by the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the hydroxyl group of 4-nitrophenol. The resulting ester is more reactive towards amines than the original carboxylic acid, enabling subsequent peptide bond formation under milder conditions.

The 4-nitrophenyl moiety is critical for the function of the compound as an acylating agent. researchgate.net The key to its effectiveness lies in the strong electron-withdrawing nature of the nitro group (-NO₂) at the para position of the phenyl ring. nih.govacs.org This electron-withdrawing effect, exerted through resonance and inductive effects, pulls electron density away from the ester's carbonyl carbon.

This polarization increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the amino group of an incoming amino acid or other amine. semanticscholar.org This enhanced reactivity, often referred to as "activation," allows for efficient amide bond formation where a direct reaction with the corresponding carboxylic acid would be unfavorable. researchgate.netsemanticscholar.org

A crucial factor in any nucleophilic acyl substitution reaction is the stability of the leaving group. wikipedia.org In the case of this compound, the leaving group is the 4-nitrophenoxide anion. The ability of a species to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com

The electron-withdrawing nitro group plays a vital role in stabilizing the negative charge on the phenoxide ion that forms when the ester bond is cleaved. wikipedia.orgmasterorganicchemistry.com The negative charge on the oxygen atom can be delocalized through the phenyl ring and onto the oxygen atoms of the nitro group via resonance. This charge delocalization makes the 4-nitrophenoxide ion a relatively weak base and, consequently, an excellent leaving group. nih.govmasterorganicchemistry.com This stability drives the reaction forward, favoring the formation of the new, more stable amide bond.

Strategies for Amide and Peptide Bond Formation

The activated nature of this compound makes it a versatile reagent for constructing larger molecules through the formation of amide linkages.

This compound serves as a key building block in the stepwise synthesis of peptides. chemimpex.com It readily reacts with the free amino group of an amino acid or an amino acid ester in a nucleophilic acyl substitution reaction. thieme-connect.com In this process, the nucleophilic nitrogen atom of the amino component attacks the electrophilic carbonyl carbon of the activated ester. researchgate.net

This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the thermodynamically stable amide (peptide) bond and releases the stable 4-nitrophenoxide leaving group. researchgate.net The reaction is often monitored spectrophotometrically by measuring the release of the yellow-colored 4-nitrophenolate (B89219) anion. semanticscholar.orgsci-hub.se This method allows for the controlled elongation of a peptide chain by one beta-alanine (B559535) unit.

Table 1: Example of Coupling Reaction

| Reactant 1 | Reactant 2 | Product | Leaving Group |

| This compound | Glycine (B1666218) methyl ester | Boc-β-Ala-Gly-OMe | 4-nitrophenol |

| This compound | L-Alanine | Boc-β-Ala-L-Ala-OH | 4-nitrophenol |

While solid-phase peptide synthesis (SPPS) is now a dominant methodology, solution-phase synthesis remains crucial for large-scale production and the synthesis of complex or modified peptides. ekb.egbeilstein-journals.org In solution-phase peptide synthesis, active esters like this compound are particularly valuable. ias.ac.in

The synthesis is carried out in a suitable organic solvent, and after each coupling step, the resulting protected peptide is isolated and purified before proceeding to the next step (deprotection of the N-terminus followed by coupling with the next activated amino acid). ekb.egbeilstein-journals.org The high reactivity and stability of p-nitrophenyl esters make them well-suited for these procedures, allowing for clean reactions and good yields of the desired peptide fragments. ias.ac.inthieme-connect.com

Derivatization and Advanced Conjugation Reactions

The reactivity of the 4-nitrophenyl ester group makes this compound a useful tool in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or antibodies. researchgate.netpeptide.com The ester is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein. This reaction results in the formation of a stable amide bond, effectively attaching the Boc-beta-alanine moiety to the biomolecule while releasing 4-nitrophenol as a byproduct.

After conjugation, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine. This amine can then be used for further derivatization. The beta-alanine unit itself often serves as a flexible, hydrophilic spacer or linker, which can help to distance the attached molecule from the surface of the biomolecule, potentially preserving the biomolecule's native conformation and function. rsc.org

The principles of active ester chemistry extend to the derivatization of natural compounds, such as flavonoids, steroids, or alkaloids, which possess nucleophilic functional groups like hydroxyl (-OH) or amino (-NH2) groups. This compound can be used to directly conjugate the beta-alanine unit to these natural products.

For instance, in the synthesis of amino acid-conjugated quercetin (B1663063) derivatives, methods often involve the use of coupling agents like EDCI or DCC to activate the amino acid's carboxyl group. By using the pre-activated this compound, this conjugation can be achieved more directly. The hydroxyl group of a natural product can react with the ester (often in the presence of a base catalyst) to form an ester linkage, attaching the Boc-beta-alanine spacer. This provides a streamlined synthetic route that avoids the need for separate, and sometimes harsh, in situ activation steps, making it a valuable method for modifying the properties, such as solubility or biological activity, of natural compounds.

Linker Synthesis in Complex Systems (e.g., Antibody-Drug Conjugates)

The primary utility of this compound in this context is as an acylating agent. The 4-nitrophenyl group is an excellent leaving group, rendering the ester highly reactive towards nucleophiles, such as the free amine group of an amino acid or a peptide. This reactivity allows for the facile formation of a stable amide bond under mild reaction conditions, a crucial consideration when working with sensitive biomolecules.

A common strategy involves the reaction of this compound with the N-terminus of a dipeptide or a more extended peptide chain that is destined to become part of the ADC linker. For instance, in the synthesis of a linker containing a beta-alanine moiety, this reagent provides a straightforward method for its incorporation. The Boc protecting group ensures that the amine of the beta-alanine itself does not undergo unwanted side reactions during the coupling step. Following the successful acylation, the Boc group can be readily removed under acidic conditions to reveal a new free amine, which can then be further functionalized, for example, by coupling it to a self-emulative spacer or directly to the cytotoxic drug.

| Step | Description | Reactants | Product | Key Considerations |

|---|---|---|---|---|

| 1. Acylation | Formation of an amide bond between this compound and the N-terminus of a peptide (e.g., a dipeptide like Val-Ala). | This compound, Peptide (e.g., H-Val-Ala-OH) | Boc-β-Ala-Val-Ala-OH | Reaction is typically carried out in an aprotic polar solvent such as DMF or DMSO. A mild base may be used to facilitate the reaction. |

| 2. Deprotection | Removal of the Boc protecting group to expose the terminal amine of the beta-alanine residue. | Boc-β-Ala-Val-Ala-OH, Acid (e.g., TFA) | H-β-Ala-Val-Ala-OH | Requires acidic conditions, which must be compatible with the stability of the rest of the molecule. |

| 3. Further Functionalization | The newly exposed amine can be coupled to other components of the linker-drug conjugate, such as a self-immolative spacer (e.g., PABC) or the cytotoxic payload itself. | H-β-Ala-Val-Ala-OH, Activated spacer or drug | Complete linker-drug conjugate | Coupling conditions will vary depending on the nature of the spacer or drug being attached. |

Mechanistic and Kinetic Investigations

Hydrolysis Reaction Pathways

The cleavage of the ester bond in Boc-beta-alanine 4-nitrophenyl ester can proceed through different pathways, primarily distinguished by the presence or absence of a catalyst. The 4-nitrophenyl group serves as an excellent leaving group, facilitating kinetic studies through spectrophotometric monitoring of the released 4-nitrophenolate (B89219) ion.

Spontaneous Hydrolysis in Aqueous Environments

Enzyme-Catalyzed Hydrolysis Studies

Boc-protected amino acid 4-nitrophenyl esters are commonly employed as substrates in the study of hydrolase enzymes, such as proteases and lipases. These enzymes can significantly accelerate the rate of ester bond cleavage compared to the spontaneous reaction.

The catalytic activity of natural hydrolases has inspired the development of artificial enzyme mimics. These synthetic catalysts, which can include self-assembling peptides and metallo-supramolecular structures, aim to replicate the efficiency and specificity of their biological counterparts. While studies have utilized substrates like p-nitrophenyl acetate and Boc-phenylalanine 4-nitrophenyl ester to demonstrate the esterase-like activity of these mimics, specific research employing this compound in this context is limited. However, the principles of catalysis, often involving the creation of a microenvironment that facilitates nucleophilic attack and stabilizes the transition state, would be applicable. For instance, self-assembling peptides can form nanofibers that present catalytic residues, such as histidine, in a manner that promotes the hydrolysis of p-nitrophenyl esters.

Enantioselective hydrolysis is a key feature of many enzymatic reactions, where an enzyme preferentially catalyzes the reaction of one enantiomer over the other. This is a critical aspect of chiral recognition and resolution. For example, apomyoglobin has been shown to promote the enantioselective hydrolysis of racemic N-Boc-phenylalanine 4-nitrophenyl ester. Similarly, artificial catalysts have been designed to exhibit stereospecificity.

It is important to note that Boc-beta-alanine is an achiral molecule as it does not possess a stereocenter. Consequently, the concepts of enantioselective hydrolysis and chiral recognition are not applicable to this compound.

The substrate specificity of an enzyme is a measure of its ability to discriminate between different substrates. This is often quantified by the catalytic efficiency, expressed as kcat/Km. Studies with various lipases and esterases using a range of 4-nitrophenyl esters have shown that the length and structure of the acyl group significantly influence the catalytic efficiency. For instance, some enzymes show a preference for short-chain esters, while others are more active towards longer-chain substrates.

Although specific kinetic parameters (Km and kcat) for the hydrolysis of this compound by specific enzymes are not extensively documented, general principles of enzyme-substrate interactions would apply. The unique structure of the beta-alanine (B559535) moiety, as opposed to the more common alpha-amino acids, would likely influence its binding and positioning within the active site of an enzyme, thereby affecting the catalytic efficiency.

Elucidation of Reaction Transition States and Enzyme Mechanisms

The mechanism of enzyme-catalyzed hydrolysis of 4-nitrophenyl esters, particularly by serine hydrolases, is well-established. The reaction typically proceeds through a two-step acylation-deacylation pathway involving a catalytic triad (commonly serine, histidine, and aspartate) in the enzyme's active site.

In the first step (acylation), the serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. This intermediate then collapses, releasing the 4-nitrophenol (B140041) leaving group and forming a covalent acyl-enzyme intermediate.

In the second step (deacylation), a water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently breaks down to release the Boc-beta-alanine product and regenerate the free enzyme.

While this general mechanism is widely accepted, specific computational and experimental studies on the transition states for the hydrolysis of this compound are lacking. Such studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, would provide detailed insights into the energy barriers of the reaction and the specific interactions that stabilize the transition states.

Influence of Environmental and Catalytic Conditions on Reactivity

The reactivity of this compound, like other activated esters, is profoundly influenced by the surrounding environmental conditions such as pH and the nature of the solvent. Furthermore, the presence of catalytic species, particularly within supramolecular systems, can dramatically enhance reaction rates.

The rate of hydrolysis of p-nitrophenyl esters is highly dependent on the pH of the medium. The reaction can be catalyzed by both acids and bases. Generally, the hydrolysis of esters exhibits a pH-rate profile that can be divided into three regions: acidic, neutral, and basic.

In the acidic region, the reaction rate is proportional to the concentration of hydronium ions (H₃O⁺). At neutral pH, the rate is often independent of pH and is primarily due to uncatalyzed hydrolysis by water. In the basic region, the rate is proportional to the concentration of hydroxide ions (OH⁻), which are potent nucleophiles.

For instance, studies on the hydrolysis of 4-nitrophenyl β-D-glucoside have delineated distinct mechanistic regimes across a wide pH range. In the acidic region, the mechanism involves the formation of a conjugate acid of the substrate, leading to the heterolytic cleavage of the glycosidic bond chemrxiv.orgchemrxiv.org. In the pH-independent region, the reaction proceeds via general catalysis with water acting as the nucleophile chemrxiv.orgchemrxiv.org. Under basic conditions, a bimolecular concerted mechanism is observed, and at very high pH, neighboring group participation can become the dominant pathway chemrxiv.orgchemrxiv.org.

While specific rate constants for this compound are not provided in the search results, the following table illustrates a hypothetical pH-rate profile for a generic p-nitrophenyl ester based on established principles.

| pH | Predominant Mechanism | Relative Rate |

| < 4 | Acid-Catalyzed Hydrolysis | Increases with decreasing pH |

| 4-8 | Neutral Hydrolysis (Water Attack) | Relatively constant and slow |

| > 8 | Base-Catalyzed Hydrolysis | Increases with increasing pH |

This is an interactive data table based on generalized principles of p-nitrophenyl ester hydrolysis.

It is important to note that Hammett plots for the hydrolysis of para-substituted nitrophenyl benzoate esters have shown that these reactions are stable under acidic conditions but proceed readily in basic conditions, such as at pH 10 semanticscholar.org. The rate of hydrolysis is monitored by observing the increase in absorbance due to the formation of the 4-nitrophenolate ion semanticscholar.org.

The solvent plays a critical role in modulating the rates of both hydrolysis and aminolysis (coupling) of activated esters. The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can influence the stability of the reactants, transition states, and products, thereby affecting the reaction kinetics.

For aminolysis reactions, which are crucial for peptide bond formation, the solvent polarity has a pronounced effect. The aminolysis of active esters is a bimolecular reaction, and its rate is significantly influenced by the solvent's ability to stabilize the charged tetrahedral intermediate. Studies have shown that the half-life of a 2,4,5-trichlorophenyl ester in the presence of an amine can be one hundred times less in a polar solvent like dimethylformamide (DMF) compared to a nonpolar solvent like benzene.

The effect of solvent on hydrolysis rates has also been systematically studied. For example, the alkaline hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures shows a dramatic increase in the second-order rate constant as the mole fraction of DMSO increases scholaris.ca. This enhancement is attributed to the destabilization of the ground state and stabilization of the transition state in the mixed solvent system scholaris.ca. The following table, based on data for p-nitrophenyl acetate, illustrates the significant impact of the solvent composition on the hydrolysis rate.

| Solvent Composition (mol % DMSO in H₂O) | Second-Order Rate Constant (kₙ) for p-Nitrophenyl Acetate Hydrolysis (M⁻¹s⁻¹) |

| 0 | 11.6 |

| 80 | 32,800 |

This is an interactive data table based on the data for p-nitrophenyl acetate hydrolysis in DMSO-H₂O mixtures scholaris.ca.

Similarly, investigations into the hydrolysis of p-nitrophenyl alkanoates in various aqueous-organic solvent mixtures have revealed that the addition of co-solvents can disrupt hydrophobic aggregation of longer chain esters, leading to changes in hydrolysis rates cdnsciencepub.com. Solvents like ethylene glycol, 2-methoxyethanol, and DMSO can alter the solvation shell of the reactants and influence the reaction pathway cdnsciencepub.com.

Supramolecular systems, such as micelles and self-assembled nanotubes, can act as powerful catalysts for the hydrolysis of p-nitrophenyl esters, often mimicking the efficiency of natural enzymes. These systems provide a microenvironment that can stabilize transition states, bring reactants into close proximity, and provide catalytic functional groups.

For example, histidine-containing cyclic peptide-based supramolecular polymeric nanotubes have been shown to function as artificial enzymes for ester hydrolysis rsc.orgnih.gov. These nanotubes can accelerate the hydrolysis of 4-nitrophenyl acetate by approximately 70-fold compared to the uncatalyzed reaction nih.gov. The catalytic activity is attributed to the imidazolyl groups of the histidine residues, which can act as nucleophiles or general bases. The amphiphilic nature of these nanotubes also allows for enhanced activity towards more hydrophobic substrates rsc.orgnih.gov.

Micellar systems also exhibit significant catalytic effects on the hydrolysis of p-nitrophenyl esters. Cationic micelles, for instance, can enhance the rate of alkaline hydrolysis by concentrating the hydroxide ion at the micellar surface and stabilizing the negatively charged transition state. The hydrolysis of p-nitrophenyl esters in the presence of functionalized micelles can be described by Michaelis-Menten-like kinetics, indicating an enzyme-like catalytic behavior.

Recent research has focused on developing artificial esterases through molecular imprinting in cross-linked micelles nih.govnih.gov. These synthetic catalysts can contain cooperative functional groups, such as a thiouronium cation and a nearby base, that work in concert to hydrolyze activated esters at neutral pH nih.govnih.gov. Such systems have demonstrated significant rate accelerations for the hydrolysis of p-nitrophenyl hexanoate nih.gov.

The following table summarizes the rate enhancement observed in a supramolecular catalytic system for the hydrolysis of a p-nitrophenyl ester.

| Catalytic System | Substrate | Fold Rate Enhancement |

| His–CP–PEG Supramolecular Nanotubes | 4-Nitrophenyl acetate | ~70 |

This is an interactive data table based on the catalytic activity of histidine-containing cyclic peptide-based supramolecular polymeric nanotubes nih.gov.

These findings highlight the potential of supramolecular chemistry to design highly efficient and selective catalysts for reactions involving this compound and related compounds.

Applications in Advanced Chemical Biology and Medicinal Chemistry

Peptide-Based Drug Development and Therapeutics

The incorporation of beta-alanine (B559535) into peptide chains can significantly alter their structural and functional properties. Peptides containing beta-alanine often exhibit increased resistance to enzymatic degradation compared to their natural counterparts, a crucial attribute for therapeutic agents. nih.gov Boc-beta-alanine 4-nitrophenyl ester is a key reagent for introducing this modification.

The unique conformational influence of beta-alanine is exploited in the design of potent enzyme inhibitors and hormone analogs. nih.gov By replacing a natural alpha-amino acid with beta-alanine, researchers can modify the peptide backbone's flexibility and geometry. This alteration can force the peptide into a specific three-dimensional shape that either binds more tightly to an enzyme's active site or mimics the structure of a natural hormone. nih.gov For example, the synthesis of Gonadotropin Releasing Hormone (GnRH) analogs has demonstrated that substituting natural amino acids with unconventional ones, such as D-alanine, can yield compounds with modified biological activity. rdd.edu.iquobaghdad.edu.iq The principle extends to beta-alanine, where its integration can lead to analogs with improved stability and therapeutic profiles.

The synthesis process leverages this compound as an activated building block. In solid-phase or solution-phase peptide synthesis, the activated ester readily reacts with the free amino group of a growing peptide chain, efficiently incorporating the beta-alanine unit.

| Application | Role of this compound | Desired Outcome |

| Enzyme Inhibitors | Introduces beta-alanine to alter peptide conformation and increase proteolytic resistance. | Enhanced binding to enzyme active sites and longer biological half-life. |

| Hormone Analogs | Enables substitution of natural amino acids to create peptidomimetics. | Modified biological activity, improved stability, and therapeutic potential. |

Prodrug strategies are often employed to overcome challenges such as poor bioavailability and lack of target specificity. The ester functionality of this compound provides a chemical handle that can be used in prodrug design. While the primary use of the 4-nitrophenyl ester is for peptide bond formation, the underlying principle of using an ester linkage is central to many prodrug systems.

In a hypothetical prodrug application, the beta-alanine moiety could be used as a linker to attach a drug molecule to a carrier or targeting group. The ester bond, while highly reactive in the context of synthesis, can be modulated to be cleavable under specific physiological conditions (e.g., by esterase enzymes in a target tissue). This allows for the controlled release of the active drug, potentially enhancing its therapeutic index and reducing off-target effects. The incorporation of beta-alanine itself can also modify the solubility and transport properties of the parent drug, contributing to improved bioavailability. mdpi.com

Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes. Synthetic phosphopeptides are indispensable tools for studying these signaling pathways. The synthesis of these molecules, particularly those with multiple phosphorylation sites, is a complex challenge. nih.gov

This compound can be used as a building block in the assembly of peptide chains that are destined for phosphorylation. In a standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocol, the activated ester facilitates the incorporation of beta-alanine at any desired position within the sequence. psu.edu This is particularly useful for creating peptides with modified backbones to study how structural changes affect the kinetics of phosphorylation or the binding of phosphopeptides to their target proteins. While the phosphorylation itself is typically carried out on serine, threonine, or tyrosine residues using specialized phosphoramidite (B1245037) reagents, the reliable construction of the underlying peptide chain is a prerequisite for success. sigmaaldrich.com The high reactivity of the 4-nitrophenyl ester ensures efficient coupling, which is crucial when dealing with complex sequences or sterically hindered residues often found in phosphopeptide synthesis. nih.gov

Supramolecular Chemistry and Enzyme Mimics

Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent forces. Peptides are excellent building blocks for such structures due to their predictable folding patterns and diverse side-chain functionalities. The inclusion of beta-alanine can induce novel secondary structures, such as helices and turns, that are not accessible with only alpha-amino acids. nih.govnih.gov

Artificial enzymes, or enzyme mimics, aim to replicate the catalytic efficiency and specificity of natural enzymes using simplified, synthetic molecules. americanpeptidesociety.org Peptides containing beta-amino acids (beta-peptides) are particularly promising for creating these mimics because they can fold into stable, well-defined three-dimensional structures. nih.gov These structures can be designed to contain a "catalytic pocket" with precisely positioned amino acid side chains that work together to catalyze a specific chemical reaction.

This compound is a fundamental reagent for synthesizing the beta-peptide chains that form the scaffold of these artificial enzymes. By controlling the sequence of alpha- and beta-amino acids, chemists can direct the folding of the peptide into a desired conformation, thereby modulating the catalytic activity of the final assembly. nih.gov

| System | Role of Beta-Alanine | Synthetic Role of this compound |

| Artificial Hydrolase | Induces helical folds, creating a hydrophobic pocket for substrate binding. | Key building block for synthesizing the beta-peptide backbone. |

| Catalytic Foldamer | Stabilizes specific turn structures essential for the catalytic site. | Enables precise placement of beta-alanine units within the peptide sequence. |

Peptide amphiphiles are molecules that consist of a hydrophilic peptide head group and a hydrophobic tail. In aqueous solutions, these molecules can self-assemble into various nanostructures, such as micelles, nanofibers, or vesicles. When the peptide head groups are designed to contain catalytic residues (e.g., histidine, proline), the resulting self-assembled structures can function as highly organized catalytic systems. nih.gov

The incorporation of beta-alanine into the peptide portion of an amphiphile can significantly influence its self-assembly behavior and catalytic properties. The altered backbone conformation can affect the packing of the molecules within the nanostructure, leading to different morphologies and potentially more active catalytic sites. nih.gov this compound serves as the activated precursor for introducing beta-alanine during the synthesis of the peptide head group. This allows for the creation of novel peptide amphiphiles that can self-assemble into unique, catalytically active materials for applications in biocatalysis and materials science. nih.gov

Research in Neuroscience and Neurotransmitter Function

The utility of this compound in neuroscience stems from the biological significance of its core structure, β-alanine. Beta-alanine is recognized as a small molecule neurotransmitter, structurally positioned between alpha-amino acid neurotransmitters like glycine (B1666218) and gamma-amino acid (GABA) neurotransmitters. It exhibits inhibitory effects on neuronal excitability and has several identified receptor sites in the central nervous system, including glycine receptors and GABA-A receptors.

In this context, this compound serves as a key synthetic tool. The Boc group provides protection for the amino functionality, allowing for controlled reactions, while the 4-nitrophenyl ester is a good leaving group, facilitating the formation of amide bonds. This allows researchers to synthesize peptides and other complex molecules containing β-alanine to probe neurological pathways and better understand neurotransmitter function. The compound can be instrumental in creating specific probes or peptide-based molecules to study the receptors and transport mechanisms associated with β-alanine and related neurotransmitter systems. While the compound is cited for its utility in these studies, specific research detailing its direct application in neurotransmitter functional analysis is not extensively documented in publicly available literature.

Utilization in Agrochemical and Fine Chemical Production

Beyond its role in biological research, this compound is a valuable intermediate in the synthesis of agrochemicals and fine chemicals. Its high reactivity and compatibility with various reaction conditions make it a strategic choice for chemists aiming to build complex molecular architectures. The compound's structure allows it to act as a building block, where the beta-alanine unit is incorporated into a larger target molecule that may have pesticidal, herbicidal, or other agriculturally relevant properties.

The use of this ester as an intermediate helps streamline synthetic pathways, offering an efficient method for introducing the Boc-protected beta-alanine segment. After its incorporation into the target molecule, the Boc protecting group can be easily removed under acidic conditions if a free amine is required for subsequent steps. This flexibility makes it an important component in multi-step syntheses common in the fine chemical industry.

Detailed synthetic routes for specific commercial agrochemicals using this compound as a starting material are often proprietary and not widely published. However, its properties position it as a key potential player in the development pipelines of these industries.

| Application Area | Role of this compound | Key Features |

| Agrochemicals | Synthetic Intermediate | High reactivity, allows for streamlined synthesis of complex molecules. |

| Fine Chemicals | Versatile Building Block | Stable under various conditions, Boc group allows for controlled reactions. |

Development of Polymeric Materials and Biomedical Scaffolds

The application of this compound extends to materials science, particularly in the development of specialized polymers and biomedical scaffolds. The compound is suitable for use in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This is a critical process in creating functional biomaterials for diagnostic and therapeutic applications.

In the context of polymeric materials, the activated ester can be used to modify polymer surfaces or to be incorporated into the polymer backbone itself. For instance, it can be reacted with amine-functionalized polymers or surfaces to append beta-alanine units. These units can alter the material's properties, such as hydrophilicity, or provide sites for further functionalization. In the creation of biomedical scaffolds, which are used to support tissue growth, such modifications can be crucial for enhancing biocompatibility and cell adhesion. The beta-alanine linker can space a bioactive molecule from the polymer backbone, improving its availability to interact with cells.

While the compound's chemical properties make it well-suited for these applications, specific examples of polymers or biomedical scaffolds developed using this compound are not detailed in readily available research literature.

Advanced Analytical Methodologies in Research

Quantitative Analysis of Amino Acids and Peptides using Activated Esters

The use of activated esters, such as Boc-beta-alanine 4-nitrophenyl ester, provides a foundation for the quantitative analysis of amino acids and peptides. nih.govacs.org This method is predicated on the acylation reaction, where the ester reacts with the primary or secondary amine of an amino acid or the N-terminal of a peptide. This reaction is stoichiometric and results in the formation of a stable amide bond and the release of the 4-nitrophenolate (B89219) anion.

The quantity of the amino acid or peptide in a sample can be determined by measuring the amount of released 4-nitrophenol (B140041), which is a chromophore. The concentration of 4-nitrophenol can be directly correlated to the initial concentration of the analyte. The reaction's progression and completion are monitored spectrophotometrically, a technique discussed in detail in the following section. While primarily used for peptide synthesis, the principle of this reaction allows for its adaptation in quantitative analytical techniques. chemimpex.com The reliability of this method depends on ensuring a complete reaction, which can be influenced by factors such as pH, solvent, and the steric hindrance of the amino acid or peptide involved.

Spectrophotometric Monitoring of Reaction Progress via Nitrophenol Detection

A significant advantage of using 4-nitrophenyl esters in chemical reactions is the ability to monitor the reaction progress in real-time through spectrophotometry. una.ac.cr The ester itself does not significantly absorb light in the visible range. However, upon reaction with a nucleophile (such as an amine), the 4-nitrophenolate ion is released as a leaving group. Under neutral to basic conditions, this ion imparts a distinct yellow color to the solution and exhibits a strong absorbance maximum typically between 405 and 420 nm. una.ac.cr

This phenomenon allows researchers to track the kinetics of a reaction, such as peptide bond formation, by continuously measuring the increase in absorbance at this wavelength. nih.gov The rate of 4-nitrophenol release is directly proportional to the rate of the reaction. This method is highly sensitive and non-invasive, providing valuable data on reaction kinetics, completion, and the influence of various catalysts or conditions.

The accuracy of this method is, however, dependent on environmental factors. The absorbance of 4-nitrophenol is highly pH-dependent; its protonated form, prevalent at acidic pH (below ~6.0), absorbs in the UV range (~317 nm), while the deprotonated anionic form, which dominates at neutral and alkaline pH, absorbs in the visible range (~401-410 nm). una.ac.cr Temperature can also influence the absorbance, making precise control of reaction conditions crucial for obtaining reliable kinetic data. una.ac.cr

Below is a representative table of data that could be generated when monitoring the aminolysis of this compound with a generic amino acid. The increase in absorbance at 410 nm indicates the formation of the product peptide and the release of 4-nitrophenolate.

| Time (minutes) | Absorbance at 410 nm | Concentration of 4-Nitrophenol (µM) |

|---|---|---|

| 0 | 0.005 | 0.32 |

| 2 | 0.150 | 9.65 |

| 5 | 0.325 | 20.91 |

| 10 | 0.550 | 35.39 |

| 15 | 0.680 | 43.76 |

| 20 | 0.750 | 48.26 |

| 30 | 0.795 | 51.16 |

| 40 | 0.800 | 51.48 |

Note: Concentration of 4-Nitrophenol is calculated using the Beer-Lambert law (A = εcl), with a hypothetical molar extinction coefficient (ε) of 15,548 M⁻¹cm⁻¹ and a path length (l) of 1 cm.

Determination of Immobilized Enzyme Activity

This compound can be used as a substrate to determine the activity of certain immobilized enzymes, particularly esterases and proteases. cymitquimica.com When an enzyme is immobilized on a solid support, directly measuring its concentration and activity can be challenging. nih.gov By providing a chromogenic substrate like a 4-nitrophenyl ester, the enzyme's activity can be assayed continuously and quantitatively.

In this application, the immobilized enzyme catalyzes the hydrolysis of the ester bond in this compound. This cleavage releases 4-nitrophenol, which can be quantified spectrophotometrically as described previously. The rate of increase in absorbance at ~410 nm is directly proportional to the catalytic activity of the immobilized enzyme. uvm.edu

This method offers a straightforward way to compare the activities of different enzyme preparations, study the effects of inhibitors, or optimize immobilization protocols. A standard curve using known concentrations of 4-nitrophenol is typically prepared to accurately convert absorbance readings into the molar amount of product formed per unit of time. uvm.edu This value is then used to calculate the specific activity of the immobilized enzyme, often expressed in units such as micromoles of product formed per minute per milligram of support.

The following table illustrates how data from such an assay could be used to determine enzyme activity.

| Time (minutes) | Absorbance at 410 nm | Product Formed (nmol) |

|---|---|---|

| 0 | 0.010 | 0.32 |

| 1 | 0.060 | 1.93 |

| 2 | 0.110 | 3.54 |

| 3 | 0.158 | 5.08 |

| 4 | 0.205 | 6.59 |

| 5 | 0.252 | 8.11 |

Note: Product formed is calculated based on a standard curve and assuming a 200 µL reaction volume. The initial rate of reaction (e.g., from 0 to 4 minutes) would be used to calculate the enzyme's specific activity.

Conclusion and Future Research Directions

Current Impact and Advancements in Organic and Medicinal Chemistry

Boc-beta-alanine 4-nitrophenyl ester has carved a niche for itself as a critical building block in the construction of peptides and other amide-containing molecules. The Boc group provides a stable, acid-labile protecting group for the amino functionality, preventing unwanted side reactions during synthesis. Simultaneously, the 4-nitrophenyl ester serves as an activated carboxylic acid, facilitating efficient amide bond formation with a wide range of amine nucleophiles. chemimpex.com

This strategic combination of features has a profound impact on several key areas:

Peptide Synthesis: The compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comchempep.com In SPPS, the activated ester allows for the stepwise addition of the beta-alanine (B559535) unit to a growing peptide chain anchored to a solid support. rsc.org This methodology has been instrumental in the synthesis of numerous biologically active peptides for therapeutic and research purposes. chemimpex.comnih.gov The use of such activated esters was initially met with challenges due to slow reaction rates, but the development of efficient catalysts has led to a revival of their application. nih.gov

Drug Delivery and Bioconjugation: The ability of this compound to act as a linker molecule is of paramount importance in drug delivery and bioconjugation. chemimpex.com Its bifunctional nature allows for the covalent attachment of different molecular entities, such as a drug molecule and a targeting ligand. This is crucial for the development of targeted therapies that deliver drugs specifically to diseased cells, minimizing off-target effects. chemimpex.com The beta-alanine component can provide a flexible spacer, influencing the pharmacokinetic properties of the resulting conjugate.

Medicinal Chemistry: In medicinal chemistry, the introduction of the beta-alanine scaffold can significantly impact the biological activity and metabolic stability of a drug candidate. Beta-amino acids are known to be more resistant to enzymatic degradation compared to their alpha-amino acid counterparts. peptide.com By incorporating this compound into a molecule, medicinal chemists can fine-tune its properties to enhance its therapeutic potential.

Recent advancements have focused on optimizing the use of activated esters like this compound in automated peptide synthesizers and developing novel bioconjugation strategies. The growing demand for peptide-based therapeutics is a major driver for the continued relevance and impact of this compound. datainsightsmarket.com

Emerging Methodologies and Challenges in Synthesis and Application

Despite its utility, the synthesis and application of this compound are not without their challenges. The synthesis of the compound itself requires careful control of reaction conditions to ensure high purity and yield. The introduction of the Boc group and the subsequent esterification with 4-nitrophenol (B140041) are standard organic transformations, but can be complicated by potential side reactions. organic-chemistry.org

In the context of its primary application, solid-phase peptide synthesis, several challenges persist:

Aggregation of Growing Peptides: During SPPS, the growing peptide chain can aggregate, leading to incomplete reactions and difficult purification. This is a particularly significant issue with hydrophobic peptides. nih.gov Strategies to mitigate this include the use of specialized solvents and elevated temperatures.

Side Reactions: Undesirable side reactions, such as racemization and the formation of deletion sequences, can compromise the purity of the final peptide. mblintl.com The choice of coupling reagents, solvents, and reaction conditions plays a critical role in minimizing these side reactions.

Green Chemistry Considerations: Traditional peptide synthesis often relies on large quantities of hazardous solvents and reagents. rsc.org A significant emerging trend is the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of greener solvents and more efficient catalytic systems.

To address these challenges, researchers are actively exploring emerging methodologies. Microwave-assisted SPPS has shown promise in accelerating reaction times and improving coupling efficiencies, potentially reducing aggregation. mblintl.com The development of novel linkers and solid supports also aims to enhance the efficiency and scope of SPPS. rsc.org Furthermore, there is a continuous effort to discover new coupling reagents that offer higher efficiency and fewer side reactions.

Prospects for Novel Research and Technological Development

The future of this compound and related compounds appears bright, with numerous avenues for novel research and technological development. The increasing sophistication of peptide-based drugs and biomaterials will undoubtedly fuel the demand for versatile building blocks like this.

Novel Biomaterials: The unique properties of beta-amino acids are being exploited in the design of novel biomaterials. Peptides containing beta-amino acids can adopt stable secondary structures, such as helices and sheets, which can be used to create hydrogels, nanofibers, and other functional materials for tissue engineering and drug delivery applications. The development of branched peptides, inspired by dendritic structures, offers exciting possibilities for creating biomaterials with enhanced properties. rsc.org

Diagnostics and Imaging: The role of this compound as a linker in bioconjugation extends to the development of diagnostic and imaging agents. chemimpex.com By attaching a fluorescent dye or a radioactive isotope to a targeting molecule via this linker, researchers can create probes for disease detection and monitoring.

Advancements in Synthesis and Automation: The trend towards greater automation and high-throughput synthesis in chemistry will necessitate the development of robust and reliable building blocks. The consistent reactivity and favorable properties of this compound make it well-suited for these advanced synthetic platforms. beilstein-journals.org There is also a growing interest in chemo-enzymatic methods that combine the selectivity of enzymes with the versatility of chemical synthesis, which could offer new routes to complex molecules incorporating this beta-amino acid.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Boc-beta-alanine 4-nitrophenyl ester in laboratory settings?

Methodological Answer:

this compound is synthesized via an esterification reaction. A common approach involves coupling Boc-beta-alanine with 4-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency. Post-synthesis, purification is achieved through column chromatography or recrystallization (e.g., using ethyl acetate/hexane). Characterization employs 1H/13C NMR to confirm ester bond formation (e.g., nitro group protons at δ 8.2–8.4 ppm), FT-IR (C=O stretch ~1740 cm⁻¹), and HPLC-MS for purity assessment (>95%) .

Basic: How should this compound be stored to ensure stability for long-term research use?

Methodological Answer:

The compound is moisture-sensitive due to its active ester group. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles. Stability tests using HPLC (monitoring 4-nitrophenol release) and TLC (visualizing degradation spots) are recommended every 3–6 months. Evidence from analogous nitrophenyl esters (e.g., 4-nitrophenyl β-D-glucopyranoside) indicates cold storage (–20°C) minimizes hydrolysis .

Advanced: What strategies optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Low coupling efficiency may arise from steric hindrance or poor solubility. Optimize by:

- Solvent choice : Use DMF:DCM (1:1) to enhance solubility.

- Activation : Add 1 equivalent of hydroxybenzotriazole (HOBt) to suppress racemization.

- Reaction monitoring : Track unreacted amino groups via Kaiser test or LC-MS .

- Temperature : Conduct reactions at 0–4°C for slow, controlled coupling.

If efficiency remains low, switch to a more activated ester (e.g., pentafluorophenyl) or employ microwave-assisted synthesis .

Advanced: How can researchers quantify 4-nitrophenol release in enzyme kinetics studies using this compound?

Methodological Answer:

The release of 4-nitrophenol (λ_max = 400–410 nm in alkaline pH) is monitored via UV-Vis spectroscopy . Prepare a calibration curve using 4-nitrophenol standards (0–100 μM). For continuous assays:

Dissolve the ester in DMSO (<2% v/v to avoid enzyme inhibition).

Initiate reaction by adding enzyme (e.g., esterase) in buffer (pH 7.4).

Measure absorbance at 410 nm every 30 seconds for 10 minutes.

Correct for background hydrolysis by including a no-enzyme control. Data analysis uses the extinction coefficient (ε = 18,300 M⁻¹cm⁻¹) .

Advanced: How to troubleshoot discrepancies in kinetic parameters (e.g., Km, Vmax) when using this substrate?

Methodological Answer:

Discrepancies may arise from:

- Substrate aggregation : Use sonication or detergents (e.g., 0.1% Triton X-100) to improve solubility.

- Enzyme purity : Validate via SDS-PAGE and activity assays against a reference substrate (e.g., 4-nitrophenyl acetate).

- Interference by Boc group : Pre-incubate the enzyme with Boc-beta-alanine to test for competitive inhibition.

- Non-linear kinetics : Analyze initial rates (first 10% reaction completion) to avoid product inhibition. Compare results with structurally similar esters (e.g., 4-nitrophenyl palmitate) to identify steric effects .

Advanced: What analytical workflows confirm the compound’s integrity in complex biological matrices?

Methodological Answer:

For in-cell or in-vitro studies:

Extract the compound using solid-phase extraction (SPE) with C18 cartridges.

Analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode. Key transitions:

- Parent ion: m/z 311.1 [M+H]⁺

- Product ions: m/z 155.0 (Boc-beta-alanine fragment), m/z 138.0 (4-nitrophenol).

Validate method specificity using stable isotope-labeled internal standards (if available).

Cross-validate with HPLC-UV at 254 nm for nitro group detection .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood; the compound may release toxic 4-nitrophenol vapors upon degradation.

- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.

- Waste disposal : Collect in sealed containers labeled for nitrophenyl derivatives. Refer to Safety Data Sheets (SDS) for institution-specific protocols .

Advanced: How does the steric bulk of the Boc group influence enzymatic hydrolysis rates compared to unprotected analogs?

Methodological Answer:

The tert-butoxycarbonyl (Boc) group increases steric hindrance, reducing hydrolysis rates. To quantify:

Compare kinetic parameters (k_cat/Km) of this compound with unprotected 4-nitrophenyl beta-alaninate.

Use molecular docking simulations (e.g., AutoDock Vina) to model substrate-enzyme interactions.

Experimentally validate with site-directed mutagenesis of the enzyme’s active site (e.g., enlarging the catalytic pocket).

Studies on similar esters (e.g., Boc-amino acid nitrophenyl esters) show a 2–5 fold decrease in k_cat/Km due to Boc steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.